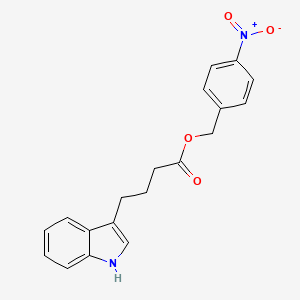
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known as DMPT or 2-HO-DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 271.8 g/mol.
作用機序
The mechanism of action of 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride is not fully understood, but it is believed to act on the central nervous system by increasing the release of certain neurotransmitters such as dopamine and serotonin. 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has also been shown to activate the hypothalamic-pituitary-adrenal axis, which regulates the body's response to stress.
Biochemical and Physiological Effects:
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been shown to have various biochemical and physiological effects on animals. In poultry, 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been shown to increase the activity of digestive enzymes, improve the absorption of nutrients, and enhance the immune system. In fish, 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been shown to increase the activity of digestive enzymes, improve the growth performance, and enhance the immune system. 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has several advantages for lab experiments, including its low toxicity, high solubility in water, and ease of use. However, 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has some limitations, including its potential to interfere with the results of certain laboratory tests and its limited stability in certain conditions.
将来の方向性
There are several future directions for the research on 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride. One potential direction is to investigate the mechanism of action of 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride in more detail to better understand its effects on animals. Another direction is to explore the potential applications of 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride in other fields, such as drug delivery and biomedical engineering. Finally, further studies are needed to evaluate the safety and efficacy of 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride in different animal species and under different conditions.
Conclusion:
In conclusion, 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride can be synthesized through a series of chemical reactions starting from 2,6-dimethylmorpholine. 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been extensively studied for its potential applications in agriculture, aquaculture, and medicine. 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has various biochemical and physiological effects on animals and has several advantages for lab experiments. There are several future directions for the research on 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride, including investigating its mechanism of action and exploring its potential applications in other fields.
合成法
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride can be synthesized through a series of chemical reactions starting from 2,6-dimethylmorpholine. The synthesis process involves the reaction of 2,6-dimethylmorpholine with epichlorohydrin to form 1-(2,6-dimethylmorpholino)-2-propanol. This intermediate product is then reacted with p-toluenesulfonic acid to form 1-(2,6-dimethylmorpholino)-3-(p-toluenesulfonic acid)propan-2-ol. Finally, the p-toluenesulfonic acid group is replaced with a hydrochloride group through a reaction with hydrochloric acid to form 1-(2,6-dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride (1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride).
科学的研究の応用
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been extensively studied for its potential applications in various fields such as agriculture, aquaculture, and medicine. In agriculture, 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been shown to enhance the growth performance of livestock and poultry by increasing feed intake and improving nutrient utilization. 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has also been used as a feed attractant to improve the palatability of feed for aquaculture species such as fish and shrimp. In medicine, 1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride has been investigated for its potential as a drug delivery system due to its ability to enhance the absorption and bioavailability of drugs.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-12-4-6-16(7-5-12)19-11-15(18)10-17-8-13(2)20-14(3)9-17;/h4-7,13-15,18H,8-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFMFGNFXMDLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholino)-3-(p-tolyloxy)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

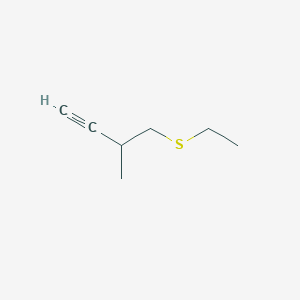
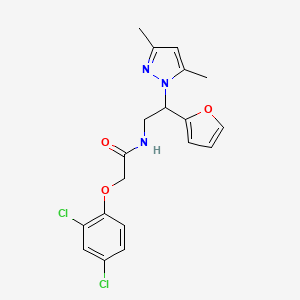
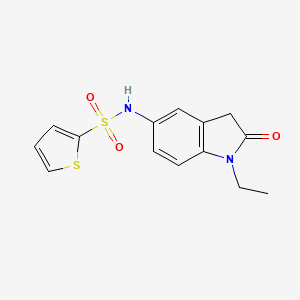
![2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2969538.png)

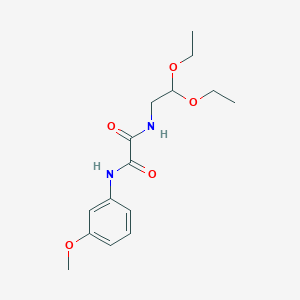
![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)
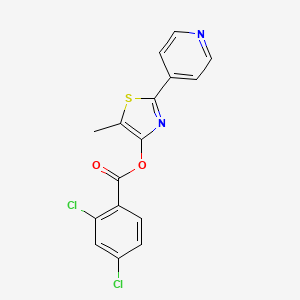
![8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B2969547.png)
![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)
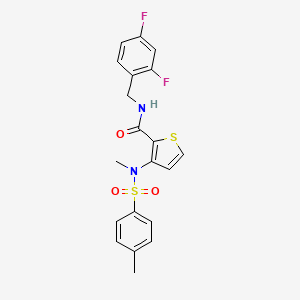

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)
